molecular formula C11H12N4O2S B2598445 2-[5-(4-Hydroxyphenyl)-4-methyl-1,2,4-triazol-3-ylthio]acetamide CAS No. 482646-80-0

2-[5-(4-Hydroxyphenyl)-4-methyl-1,2,4-triazol-3-ylthio]acetamide

Cat. No. B2598445
M. Wt: 264.3
InChI Key: LIAYJFNGYZKIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[5-(4-Hydroxyphenyl)-4-methyl-1,2,4-triazol-3-ylthio]acetamide” is a complex organic compound. It contains a triazole ring, which is a type of heterocyclic ring structure found in a wide range of pharmaceutical and industrial applications . The compound also contains a hydroxyphenyl group, which is a common feature in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds between them .


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its molecular structure. Functional groups, such as the triazole ring and the hydroxyphenyl group, can undergo various types of chemical reactions . For example, the triazole ring can participate in reactions with electrophiles, while the hydroxy group can undergo reactions such as oxidation and esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, are determined by its molecular structure . These properties can influence how the compound behaves in different environments and how it can be used in practical applications .

Scientific Research Applications

Acetaminophen Pharmacokinetics and Metabolism

Acetaminophen's metabolism has been studied in detail, revealing insights into its pharmacokinetics and the formation of various metabolites. For example, studies have explored acetaminophen's metabolism into its various metabolites and their pharmacokinetics in different populations, including the elderly and specific patient groups (Liukas et al., 2011; Perfetti et al., 2009). These studies help understand how acetaminophen is processed by the body and its potential impacts, which could be relevant when considering the metabolism and applications of structurally related compounds.

Enzyme Activity and Oxidative Stress

Research has also focused on how acetaminophen and its metabolites interact with various enzymes, such as those involved in prostaglandin synthesis and cytochrome P450 (CYP) systems. For example, Trettin et al. (2014) investigated acetaminophen's effects on nitric oxide synthase (NOS), cyclooxygenase (COX), and CYP activity, along with its impact on oxidative stress in humans (Trettin et al., 2014). Such studies highlight the complex interactions between acetaminophen and key physiological pathways, suggesting areas of research for other compounds with similar chemical structures or pharmacological targets.

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used . It’s important to handle all chemicals with appropriate safety precautions to minimize risk .

Future Directions

The development of new compounds with desirable properties is a key area of research in chemistry and pharmaceuticals . By understanding the properties of existing compounds, researchers can design and synthesize new compounds with improved characteristics .

properties

IUPAC Name

2-[[5-(4-hydroxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-15-10(7-2-4-8(16)5-3-7)13-14-11(15)18-6-9(12)17/h2-5,16H,6H2,1H3,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAYJFNGYZKIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-Hydroxyphenyl)-4-methyl-1,2,4-triazol-3-ylthio]acetamide

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